molecular formula C22H29N5O3 B6418796 2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 1015543-92-6

2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Cat. No.: B6418796
CAS No.: 1015543-92-6
M. Wt: 411.5 g/mol
InChI Key: UVTCJTWQAYAVIA-UHFFFAOYSA-N
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Description

The compound 2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core substituted with a 3,4-dimethoxyphenyl group at position 2, methyl groups at positions 3 and 5, and a piperazine ring at position 5. The piperazine moiety is further functionalized with an ethanol group at the terminal nitrogen.

Properties

IUPAC Name

2-[4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-15-13-20(26-9-7-25(8-10-26)11-12-28)27-22(23-15)16(2)21(24-27)17-5-6-18(29-3)19(14-17)30-4/h5-6,13-14,28H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTCJTWQAYAVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the attachment of the 3,4-dimethoxyphenyl group to the pyrazolo[1,5-a]pyrimidine core through a series of reactions, such as Friedel-Crafts acylation.

    Formation of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Ethanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Core Substituents (Positions) Piperazine Substituent Key Properties/Activities Reference
2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol (Target) 2-(3,4-Dimethoxyphenyl), 3,5-dimethyl Ethanol Enhanced hydrophilicity (predicted)
2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol 2-Methyl, 3,5-diphenyl Ethanol KRAS inhibition (reported)
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)piperazinyl]pyrazolo[1,5-a]pyrimidine 2-(3,4-Dimethoxyphenyl), 3,5-dimethyl Pyridinyl Potential CNS activity (inferred from arylpiperazines)
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine 2-(3-Methylphenyl), 3,5-dimethyl 4,6-Dimethylpyrimidinyl Not reported (structural analog)

Key Observations:

Substituent Effects on Hydrophilicity: The ethanol group in the target compound and its diphenyl analog (CAS: 900897-56-5) introduces a polar terminal group, likely improving aqueous solubility compared to analogs with pyridinyl or dimethylpyrimidinyl substituents . The 3,4-dimethoxyphenyl group in the target compound may enhance binding affinity to receptors sensitive to electron-rich aromatic systems, such as serotonin or dopamine receptors .

Biological Activity: The diphenyl analog (CAS: 900897-56-5) is explicitly noted as a KRAS inhibitor, highlighting the role of the pyrazolo[1,5-a]pyrimidine scaffold in targeting oncogenic pathways .

Synthetic Yields and Feasibility: Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of aminopyrazoles with β-keto esters or nitriles. Yields for analogs range from 19% () to 81% (), indicating that the target compound’s synthesis may require optimization depending on substituent reactivity .

Research Findings and Implications

  • Pharmacokinetic Potential: The ethanol substituent in the target compound may reduce metabolic clearance compared to bulkier arylpiperazines, as hydroxyl groups are common sites for phase II conjugation .
  • Structure-Activity Relationship (SAR) : The 3,5-dimethyl groups on the pyrazolo[1,5-a]pyrimidine core are conserved across multiple analogs (), suggesting their role in stabilizing the planar conformation necessary for receptor interactions .
  • Unanswered Questions: Limited data exist on the target compound’s specific biological activity. Further studies should prioritize assays for kinase inhibition, antimicrobial activity, and solubility profiling.

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